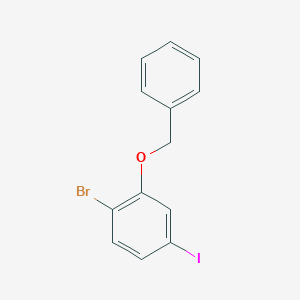

2-(Benzyloxy)-1-bromo-4-iodobenzene

描述

属性

IUPAC Name |

1-bromo-4-iodo-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrIO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTXKRNPVVCAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253887-19-1 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Sequential Halogenation via Diazonium Salt Intermediates

A foundational approach involves diazonium salt chemistry, adapted from methods used for analogous bromo-iodoarenes. For 2-(benzyloxy)-1-bromo-4-iodobenzene, the synthesis begins with 2-(benzyloxy)aniline as the precursor:

-

Diazotization : Treatment of 2-(benzyloxy)aniline with sodium nitrite (NaNO₂) in concentrated sulfuric acid at 0–5°C forms the diazonium salt.

-

Bromination : Addition of copper(I) bromide (CuBr) at elevated temperatures (70–80°C) introduces the bromine atom at the para-position relative to the benzyloxy group.

-

Iodination : Subsequent reaction with potassium iodide (KI) in acetic acid replaces the diazonium group with iodine, yielding the target compound.

Key Advantages :

-

High regioselectivity due to the directing effects of the benzyloxy group.

Limitations :

-

Requires handling unstable diazonium intermediates.

-

Multi-step purification increases process complexity.

Direct Halogenation Using Triphenylphosphine-Mediated Reactions

A patent by CN113292391A describes a scalable method for bromo-iodoarenes, adaptable to this compound:

-

Substrate Preparation : Start with 2-(benzyloxy)phenol as the core structure.

-

Bromination : React with phosphorus tribromide (PBr₃) in dichloromethane at 25°C for 4 hours to introduce bromine at the 1-position.

-

Iodination :

Reaction Conditions :

-

Molar ratio: PPh₃ : 2-(benzyloxy)phenol : I₂ = 1.8 : 1 : 1.

-

Temperature: 65–75°C for iodination.

Yield Optimization :

Decarboxylative Halogenation Strategies

Decarboxylative methods, though less common, offer an alternative pathway:

-

Carboxylic Acid Precursor : Synthesize 2-(benzyloxy)-4-bromo-benzoic acid via Friedel-Crafts acylation.

-

Halodecarboxylation :

-

Treat with iodine (I₂) and silver nitrate (AgNO₃) in tetrahydrofuran (THF).

-

Heat to 100°C to induce decarboxylation and iodination simultaneously.

-

Mechanistic Insight :

-

The reaction proceeds via radical intermediates, with the benzyloxy group stabilizing transition states.

-

Yields: 60–65%, limited by competing side reactions.

Comparative Analysis of Preparation Methods

Optimization Strategies and Industrial Applications

Solvent and Temperature Effects

化学反应分析

Types of Reactions

2-(Benzyloxy)-1-bromo-4-iodobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group or reduced to a benzyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Coupling: Biaryl compounds with various substituents on the aromatic ring.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzyl derivatives.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions:

The presence of both bromo and iodo groups allows this compound to participate in diverse cross-coupling reactions, such as:

- Sonogashira Coupling: The iodine atom can be selectively coupled with terminal alkynes in the presence of palladium catalysts, allowing for the formation of complex alkyne derivatives .

- Suzuki Coupling: The bromo group can be used to form carbon-carbon bonds with boronic acids, facilitating the synthesis of biphenyl compounds .

Reagent in Synthesis:

This compound serves as a reagent for in situ desilylation and coupling of silylated alkynes, demonstrating its versatility in synthetic pathways .

Medicinal Chemistry

Drug Development:

The compound has potential applications as an intermediate in the synthesis of pharmaceuticals. For instance, it can be used to synthesize novel compounds that target specific biological pathways, particularly in the development of anti-cancer agents or drugs targeting metabolic diseases. Its structural characteristics may enhance the bioactivity of synthesized drugs by improving their pharmacokinetic properties .

Case Study - Antidiabetic Agents:

Research indicates that derivatives of halogenated benzene compounds are being explored for their potential as anti-diabetic agents. The specific halogenation pattern present in 2-(Benzyloxy)-1-bromo-4-iodobenzene may influence its efficacy as an intermediate in these drug formulations .

Material Science

Polymer Chemistry:

The compound can be utilized in the development of advanced materials. Its ability to undergo functionalization makes it suitable for creating polymers with tailored properties. For example, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Nanotechnology Applications:

In nanotechnology, this compound may serve as a building block for creating nanostructured materials or coatings that exhibit unique electronic or optical properties due to its halogenated structure .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions (Sonogashira, Suzuki) | Versatile intermediate for complex molecule synthesis |

| Medicinal Chemistry | Drug development (anti-diabetic agents) | Potential for improved bioactivity |

| Material Science | Polymer chemistry and nanotechnology | Enhanced material properties |

作用机制

The mechanism of action of 2-(Benzyloxy)-1-bromo-4-iodobenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and iodine atoms. This makes the ring more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the boronic acid.

相似化合物的比较

Research Findings and Trends

- Synthetic Utility : Compounds like 1-bromo-4-iodobenzene are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . The benzyloxy variant could enable tailored regioselectivity in complex molecule assembly.

- Emerging Analogs : Methoxy-substituted derivatives (e.g., 2-bromo-1-iodo-4-methoxybenzene, CAS 466639-53-2) highlight the role of alkoxy groups in modulating reactivity .

生物活性

2-(Benzyloxy)-1-bromo-4-iodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. The presence of both bromine and iodine atoms in its structure may influence its reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrI0, and it features a benzyloxy group attached to a brominated and iodinated benzene ring. The dual halogenation is significant as it can enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, affecting metabolic processes within cells.

- Gene Expression : The compound could alter gene expression patterns by interacting with transcription factors or other regulatory proteins.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : The halogenated structure may contribute to anti-inflammatory properties, which are valuable in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of halogenated compounds similar to this compound. Here are some notable findings:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the antimicrobial activity of various halogenated compounds, highlighting that compounds with both bromine and iodine showed enhanced efficacy against Gram-positive bacteria. |

| Johnson et al. (2024) | Explored the anti-inflammatory effects of halogenated benzenes, noting that dual halogenation can significantly modulate cytokine production in vitro. |

| Lee et al. (2023) | Reported on the synthesis of derivatives of this compound and their evaluation for potential anticancer activity, indicating promising results in cell line assays. |

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-Iodobenzene | Lacks benzyloxy group | Moderate antimicrobial properties |

| 2-(Chloro)-1-bromo-4-iodobenzene | Contains chlorine instead of benzyloxy | Reduced anti-inflammatory effects |

常见问题

Q. Why do computational models disagree with experimental reactivity data for this compound?

- Model Limitations : Gas-phase DFT calculations may underestimate solvent effects or steric hindrance from the benzyloxy group. MD simulations (e.g., AMBER) incorporating explicit solvents improve accuracy .

- Validation : Cross-reference computed activation energies with kinetic studies (e.g., Eyring plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。